molecular formula C14H12O4 B2663599 1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione CAS No. 51379-25-0

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Cat. No. B2663599
CAS RN: 51379-25-0
M. Wt: 244.246
InChI Key: AMIGZFMVJSRNEU-UHFFFAOYSA-N
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Description

“1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione” is a chemical compound with the molecular formula C14H12O4 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-Hydroxyacetophenone with benzoyl chloride in pyridine at 25 °C . The product is then reacted with potassium hydroxide in pyridine at 60 °C . The product is then precipitated and collected by filtration .


Molecular Structure Analysis

The molecular weight of this compound is 244.24 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

This compound can undergo several reactions. For example, it can react with potassium carbonate in pyridine at 75℃ , or with hydrogenchloride in acetic acid . It can also react with sulfuryl dichloride in 1,4-dioxane for 1h at heating conditions .


Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

Research demonstrates the use of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, closely related to the compound , in photoinduced direct oxidative annulation. This process is significant in the creation of highly functionalized polyheterocyclic compounds, involving excited-state intramolecular proton transfer (ESIPT) phenomena (Zhang et al., 2017).

One-Pot Synthesis of Chromen-4-ones

Another application involves the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, using a catalyst under solvent-free conditions. This method, utilizing compounds similar to the specified compound, offers environmental and economic advantages due to its solvent-free nature and the recyclability of the catalyst used (Han et al., 2016).

Novel Heterocyclization Approach

Polysubstituted furans have been synthesized through a catalyst-free, one-pot method using similar compounds. This method is noteworthy for its efficiency and simplicity in creating polysubstituted furans (Damavandi et al., 2012).

Structural Analysis and Reaction Investigation

Studies have also delved into the structural analysis of related tetraketones, exploring the kinetics and mechanisms involved in their preparation. This research provides valuable insights into the chemical behavior and properties of such compounds (Silva et al., 2018).

Synthesis and Antimicrobial Screening

1,3-dione derivatives and their metal complexes have been synthesized and evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sampal et al., 2018).

Reaction Kinetics with OH Radicals

The reactions of furan and alkylfurans with OH radicals have been investigated, highlighting their role in atmospheric chemistry and potential as clean in situ sources of unsaturated 1,4-dicarbonyls (Aschmann et al., 2011).

Safety And Hazards

The safety precautions for this compound include avoiding inhalation, contact with skin and eyes, and if swallowed, seek medical advice immediately . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9-4-5-11(15)10(7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIGZFMVJSRNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Citations

For This Compound
2
Citations
NN Shang, YX Shao, YH Cai, M Guan, M Huang… - Biochemical …, 2014 - Elsevier
Phosphodiesterase-5 (PDE5) inhibitors have been approved for the treatment of erectile dysfunction and pulmonary hypertension, but enthusiasm on discovery of PDE5 inhibitors …
Number of citations: 28 www.sciencedirect.com
Y Yu, Y Hu, W Shao, J Huang, Y Zuo, Y Huo, L An, J Du… - 2011 - Wiley Online Library
An efficient one‐pot synthesis of multi‐functionalized chromeno[2,3‐c]pyrrol‐9(2H)‐ones from 1,3‐diaryl‐1,3‐diketones and amino acids is described. The synthesis is based on the 4‐(…

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